3-Cyclohexyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid
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Overview
Description
3-Cyclohexyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid is a compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a cyclohexyl group attached to the pyrimidine ring, which is further substituted with two oxo groups and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclohexyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclohexylamine with diethyl malonate, followed by cyclization with urea under acidic conditions. The reaction is carried out in a solvent such as ethanol, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
3-Cyclohexyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Substitution: The carboxylic acid group can undergo substitution reactions to form esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like thionyl chloride for esterification and amines for amidation are commonly employed.
Major Products Formed
Oxidation: Formation of diketone derivatives.
Reduction: Formation of dihydroxy derivatives.
Substitution: Formation of esters and amides.
Scientific Research Applications
3-Cyclohexyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Cyclohexyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or inhibition of cancer cell growth. The pathways involved in these effects are often related to the modulation of signaling cascades and gene expression .
Comparison with Similar Compounds
Similar Compounds
- Uracil-5-carboxylic Acid
- Isoorotic Acid
- 2,4-Dihydroxypyrimidine-5-carboxylic Acid
Uniqueness
3-Cyclohexyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid is unique due to the presence of the cyclohexyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other pyrimidine derivatives and contributes to its specific interactions with molecular targets .
Properties
CAS No. |
37804-35-6 |
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Molecular Formula |
C11H14N2O4 |
Molecular Weight |
238.24 g/mol |
IUPAC Name |
3-cyclohexyl-2,4-dioxo-1H-pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C11H14N2O4/c14-9-8(10(15)16)6-12-11(17)13(9)7-4-2-1-3-5-7/h6-7H,1-5H2,(H,12,17)(H,15,16) |
InChI Key |
TZEJSGNYVSIRTG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N2C(=O)C(=CNC2=O)C(=O)O |
Origin of Product |
United States |
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